molecular formula C10H19NS B13348087 (S)-(Octahydro-2H-quinolizin-1-yl)methanethiol

(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol

Cat. No.: B13348087
M. Wt: 185.33 g/mol
InChI Key: IDJFQEVIICXDDP-AXDSSHIGSA-N
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Description

(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol is a chiral compound with a unique structure that includes a quinolizidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Octahydro-2H-quinolizin-1-yl)methanethiol typically involves the following steps:

    Formation of the Quinolizidine Ring: This can be achieved through a series of cyclization reactions starting from simple precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a thiol group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-(Octahydro-2H-quinolizin-1-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Alkaloids: Compounds such as sparteine and lupanine share the quinolizidine ring system but differ in their functional groups.

    Thiols: Compounds like cysteine and glutathione contain thiol groups but have different overall structures.

Uniqueness

(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol is unique due to its combination of a quinolizidine ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

[(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanethiol

InChI

InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9?,10-/m0/s1

InChI Key

IDJFQEVIICXDDP-AXDSSHIGSA-N

Isomeric SMILES

C1CCN2CCCC([C@@H]2C1)CS

Canonical SMILES

C1CCN2CCCC(C2C1)CS

Origin of Product

United States

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